molecular formula C14H21NO B12622636 3-(3-Ethoxy-benzyl)-piperidine CAS No. 955287-94-2

3-(3-Ethoxy-benzyl)-piperidine

Cat. No.: B12622636
CAS No.: 955287-94-2
M. Wt: 219.32 g/mol
InChI Key: RHQBNQFPMVFZGK-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a benzyl group that has an ethoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-benzyl)-piperidine typically involves the reaction of 3-ethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-benzyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can yield the corresponding amine or alcohol derivatives .

Scientific Research Applications

3-(3-Ethoxy-benzyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-benzyl)-piperidine
  • 3-(3-Methoxy-benzyl)-piperidine
  • 3-(3-Chloro-benzyl)-piperidine

Uniqueness

3-(3-Ethoxy-benzyl)-piperidine is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications where the ethoxy group provides a distinct advantage .

Properties

CAS No.

955287-94-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(3-ethoxyphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO/c1-2-16-14-7-3-5-12(10-14)9-13-6-4-8-15-11-13/h3,5,7,10,13,15H,2,4,6,8-9,11H2,1H3

InChI Key

RHQBNQFPMVFZGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCCNC2

Origin of Product

United States

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